
N'-hydroxy-2-morpholin-4-ylpropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-2-morpholin-4-ylpropanimidamide is a chemical compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a hydroxyimino group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of N’-hydroxy-2-morpholin-4-ylpropanimidamide typically involves the reaction of 2-morpholin-4-ylpropanimidamide with hydroxylamine . The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain these conditions and ensure high purity and yield of the compound.
Analyse Des Réactions Chimiques
N’-hydroxy-2-morpholin-4-ylpropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-hydroxy-2-morpholin-4-ylpropanimidamide is used in a variety of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in studies related to enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of N’-hydroxy-2-morpholin-4-ylpropanimidamide involves its interaction with specific molecular targets, such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparaison Avec Des Composés Similaires
N’-hydroxy-2-morpholin-4-ylpropanimidamide can be compared with other similar compounds, such as:
N’-hydroxy-3-(morpholin-4-yl)propanimidamide: This compound has a similar structure but differs in the position of the hydroxyimino group.
N-hydroxy-2-(morpholin-4-yl)acetamide: This compound has an acetamide group instead of a propanimidamide group.
The uniqueness of N’-hydroxy-2-morpholin-4-ylpropanimidamide lies in its specific structure, which provides distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C7H15N3O2 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
N'-hydroxy-2-morpholin-4-ylpropanimidamide |
InChI |
InChI=1S/C7H15N3O2/c1-6(7(8)9-11)10-2-4-12-5-3-10/h6,11H,2-5H2,1H3,(H2,8,9) |
Clé InChI |
GUECITOLQOMADB-UHFFFAOYSA-N |
SMILES isomérique |
CC(/C(=N\O)/N)N1CCOCC1 |
SMILES canonique |
CC(C(=NO)N)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


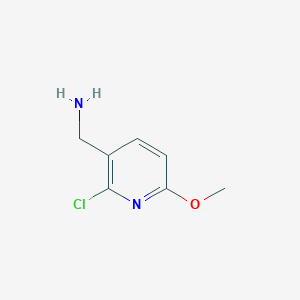
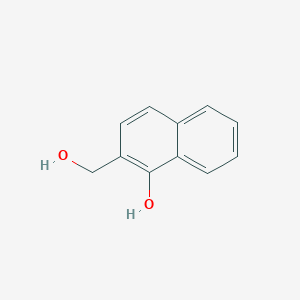
![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)
![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
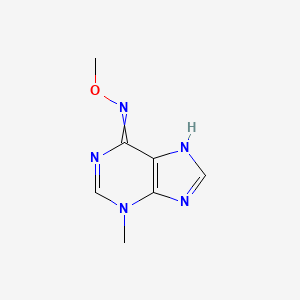


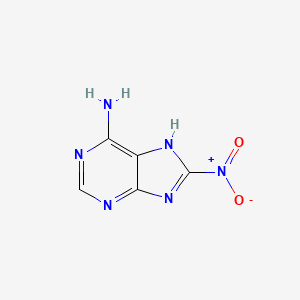


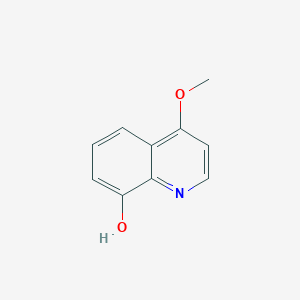

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)

